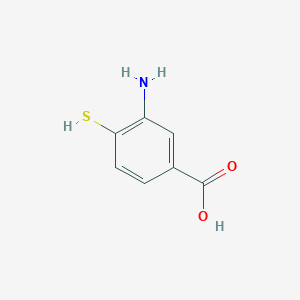

3-Amino-4-mercaptobenzoic acid

Description

Significance of Aromatic Aminothiols in Chemical Science

Aromatic aminothiols are a class of organic compounds that possess both an amino (-NH2) and a thiol (-SH) group attached to an aromatic ring. This combination of functionalities imparts unique chemical reactivity and makes them valuable building blocks in synthesis and materials science. The amino group, a basic and nucleophilic center, readily participates in reactions such as diazotization, acylation, and the formation of Schiff bases. The thiol group, on the other hand, is known for its ability to form strong coordinate bonds with metal surfaces, particularly gold, and to undergo oxidation to form disulfide bridges.

The presence of both groups on the same aromatic scaffold allows for orthogonal chemical transformations, where one group can be selectively reacted while the other remains protected or unreactive. This property is highly advantageous in the design of complex molecules and functional materials. In the context of materials science, aromatic aminothiols are instrumental in the formation of self-assembled monolayers (SAMs) on metal substrates. researchgate.net These highly ordered molecular layers serve as versatile interfaces for controlling surface properties such as wetting, adhesion, and biocompatibility. Furthermore, the binucleophilic nature of 1,2-aminothiols is leveraged in "click chemistry" reactions, enabling efficient and specific bioconjugation under physiological conditions. researchgate.net

Role of Carboxylic Acid Functionality in Multipurpose Molecular Design

The carboxylic acid (-COOH) group is a cornerstone of molecular design, renowned for its ability to engage in a variety of chemical interactions and transformations. Its acidic nature allows for the formation of carboxylate anions, which can participate in ionic bonding and act as ligands for metal ions. This functionality is also a prolific hydrogen bond donor and acceptor, a critical feature in molecular recognition and the assembly of supramolecular structures. researchgate.net

In the realm of drug design and medicinal chemistry, the carboxylic acid moiety is a common pharmacophore that can significantly influence a drug's pharmacokinetic and pharmacodynamic properties. mdpi.com It can enhance water solubility, modulate binding to biological targets, and serve as a handle for further chemical derivatization. mdpi.com The ability to convert carboxylic acids into a wide range of derivatives, including esters, amides, and acid chlorides, further expands their utility in synthesizing complex organic molecules and polymers.

Overview of Research Trajectories for 3-Amino-4-mercaptobenzoic Acid Analogues

Research into analogues of this compound is a burgeoning field, driven by the quest for new materials and molecules with tailored properties. Scientists are exploring how modifications to the basic scaffold can influence the compound's electronic, chemical, and physical characteristics. Key research trajectories include:

Positional Isomerism: Investigating the properties of isomers such as 4-amino-3-mercaptobenzoic acid to understand how the relative positions of the functional groups affect their reactivity and performance in applications like polymer synthesis. nih.gov For instance, the synthesis of poly(2,6-benzothiazole) utilizes 4-amino-3-mercaptobenzoic acid, highlighting the importance of monomer purity for achieving high molecular weight polymers. nih.gov

Functional Group Modification: Research is being conducted on derivatives where the core functional groups are altered. This includes the synthesis of N-substituted derivatives and compounds where the thiol is replaced by other chalcogens. These modifications aim to fine-tune the electronic properties and reactivity of the molecule for specific applications. nih.gov

Development of Novel Ligands: Analogues are being designed as ligands for coordination chemistry. The combination of hard (amino, carboxylate) and soft (thiol) donor sites allows for the creation of versatile ligands for a range of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic and material properties. researchgate.net

Advanced Materials Synthesis: A significant research direction involves the use of analogues in the functionalization of nanomaterials. For example, 4-aminothiophenol (B129426), a close analogue, is used to modify graphene oxide to enhance its capacity for removing heavy metals and dyes from water. researchgate.net The amino and thiol groups provide anchoring points for nanoparticles and can also chelate with metal ions. researchgate.net Another study demonstrated the use of 4-aminothiophenol-functionalized gold nanorods as intracellular pH sensors. acs.org

Bioconjugation and Medicinal Chemistry: The development of aminothiol-containing molecules for bioconjugation continues to be an active area of research. The condensation reaction between aromatic nitriles and aminothiols is being explored for creating nanoparticles within cells for imaging purposes. nih.gov Furthermore, analogues are being investigated as precursors for the synthesis of heterocyclic compounds with potential biological activity. researchgate.net

Detailed Research Findings

The academic interest in this compound and its analogues spans various scientific disciplines. Below are some detailed research findings that highlight its versatility.

A notable application of an isomer, 4-amino-3-mercaptobenzoic acid, is in the synthesis of high-performance polymers. Researchers have successfully prepared poly(2,6-benzothiazole) through the self-polycondensation of this monomer in polyphosphoric acid. nih.gov The resulting polymer exhibited high intrinsic viscosities, indicating the formation of a high molecular weight material, which is crucial for achieving desirable mechanical and thermal properties. nih.gov

In the field of catalysis, a retracted study described the use of this compound to functionalize magnetic iron oxide nanoparticles (Fe3O4). These functionalized nanoparticles were then used to support a copper complex (Fe3O4@AMBA-CuI), creating a magnetically recoverable nanocatalyst. scielo.br This catalyst was reported to be highly efficient for the synthesis of heteroaryl-aryl and di-heteroaryl sulfides, compounds that are prevalent in many pharmaceuticals. scielo.br Although retracted, this work points towards the potential of this compound in developing sustainable catalytic systems.

The analogue 4-aminothiophenol has been extensively studied for its ability to form self-assembled monolayers (SAMs) on gold surfaces. These SAMs can be further functionalized, for instance, with gold nanoparticles to create sensitive detection platforms. One such platform was developed for the colorimetric detection of the pesticide cyhalothrin (B162358). acs.org The interaction between the functional groups on the modified nanoparticles and the pesticide leads to a color change, enabling rapid and selective detection. acs.org

Furthermore, research into the coordination chemistry of mercaptobenzoic acid isomers has revealed the versatile hydrogen-bonding capabilities of these ligands. researchgate.net Unlike the S,O-chelation often seen with the 2-mercaptobenzoate isomer, complexes of 3- and 4-mercaptobenzoic acid typically form aggregates through hydrogen-bonded carboxylic acid dimers. researchgate.net

| Compound Name | Molecular Formula | Key Research Application | Reference |

| This compound | C7H7NO2S | Ligand for nanocatalysts | scielo.br |

| 4-Amino-3-mercaptobenzoic acid | C7H7NO2S | Monomer for high-performance polymers | nih.gov |

| 4-Aminothiophenol | C6H7NS | Surface functionalization for sensors and materials | researchgate.netacs.org |

| 2-Mercaptobenzoic acid | C7H6O2S | Ligand in coordination chemistry | researchgate.net |

| 3-Mercaptobenzoic acid | C7H6O2S | Ligand in coordination chemistry | researchgate.net |

| 4-Mercaptobenzoic acid | C7H6O2S | Ligand in coordination chemistry | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYZKVGSYFKJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Mercaptobenzoic Acid

Established Synthetic Routes

The synthesis of 3-amino-4-mercaptobenzoic acid can be achieved through several strategic pathways, each with distinct advantages and challenges. Key methodologies include the introduction of the thiol group via nucleophilic substitution on a pre-functionalized benzene (B151609) ring and the conversion of an amino group to a thiol via diazotization.

Regioselective Bromination and Nucleophilic Thiolation Approaches

One common strategy for the synthesis of this compound involves the regioselective bromination of a suitable benzoic acid derivative, followed by a nucleophilic substitution reaction to introduce the thiol group. A key intermediate in this approach is 3-amino-4-bromobenzoic acid. chemicalbook.com The synthesis of this intermediate can be accomplished starting from 4-bromo-3-nitrobenzoic acid. chemicalbook.com

The subsequent step involves a nucleophilic thiolation reaction, where the bromo substituent is displaced by a sulfur nucleophile. While direct thiolation of 3-amino-4-bromobenzoic acid is a feasible route, a related and well-documented approach involves the nucleophilic substitution of a chloro group in a nitrated precursor. For instance, this compound has been synthesized from 4-chloro-3-nitrobenzoic acid. chemicalbook.com In this method, the nitro group is reduced to an amino group, and the chloro group is substituted by a mercapto group using a sulfide (B99878) reagent.

A typical procedure involves the reaction of 4-chloro-3-nitrobenzoate with sodium sulfide in water under reflux conditions. chemicalbook.com The reaction is followed by neutralization with an acid, such as acetic acid, to precipitate the product. This process simultaneously reduces the nitro group and introduces the thiol functionality.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-chloro-3-nitrobenzoic acid | 1. Sodium sulfide, water 2. Acetic acid | 1. Reflux, 7h 2. pH 4.5-7.5 | This compound | 62.5% | chemicalbook.com |

Diazotization and Subsequent Thiolation Strategies

An alternative synthetic route utilizes the diazotization of an amino-substituted benzoic acid, followed by the introduction of the thiol group. This method, often referred to as the Sandmeyer-type reaction, is a versatile tool in aromatic chemistry. scirp.org The general principle involves the conversion of a primary aromatic amine to a diazonium salt, which can then be treated with a sulfur-containing reagent to yield the corresponding thiol.

For the synthesis of this compound, a suitable precursor would be a diaminobenzoic acid derivative. For example, the diazotization of one of the amino groups of 3,4-diaminobenzoic acid could be selectively performed, followed by treatment with a thiolation agent like potassium ethyl xanthate or sodium hydrosulfide (B80085). The resulting intermediate would then be hydrolyzed to yield the final product.

Improved Synthetic Protocols and Yield Optimization

Optimization of this process could involve exploring different sulfur reagents, reaction times, temperatures, and solvent systems. For instance, the use of sodium hydrosulfide or thiourea (B124793) followed by hydrolysis might offer alternative pathways with potentially higher yields.

A patent for the preparation of the related compound, 3-amino-4-hydroxybenzoic acid, from 3-nitro-4-chlorobenzoic acid highlights a multi-step process involving initial hydrolysis, followed by a pressurized reduction. google.com This suggests that a systematic investigation of reaction parameters can lead to significant improvements in yield and product quality. A similar approach could be adapted for the synthesis of the target mercapto derivative.

| Starting Material | Synthetic Route | Reported Yield | Reference |

| 4-chloro-3-nitrobenzoic acid | Nucleophilic thiolation with sodium sulfide | 62.5% | chemicalbook.com |

| 3-nitro-4-chlorobenzoic acid | Multi-step synthesis of 3-amino-4-hydroxybenzoic acid | High yield and purity reported | google.com |

Advanced Chemical Transformations and Functionalization

The presence of three distinct functional groups—the carboxylic acid, the aromatic amine, and the thiol—makes this compound a versatile building block for further chemical modifications. The reactivity of the thiol and amino groups, in particular, allows for a range of advanced chemical transformations.

Oxidation Reactions of the Thiol Group to Disulfides

The thiol group of this compound is susceptible to oxidation, a common reaction for mercaptans. Mild oxidizing agents can convert the thiol to a disulfide, forming 5,5'-dithiobis(2-aminobenzoic acid). This reaction is analogous to the well-known oxidation of 5-thio-2-nitrobenzoic acid to its disulfide, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). nih.govnih.gov

Biologically relevant oxidants such as hydrogen peroxide (H₂O₂) can be employed for this transformation. researchgate.net The oxidation process is believed to proceed through a sulfenic acid intermediate. Further oxidation of the disulfide can lead to the formation of higher oxidation states of sulfur, such as thiosulfinates and ultimately sulfonic acids. nih.govresearchgate.net

The formation of the disulfide bond is a reversible process, and the disulfide can be cleaved back to the thiol using reducing agents. This redox activity is a key feature of many thiol-containing molecules in biological systems.

| Reactant | Oxidizing Agent | Product | Reference |

| 5-thio-2-nitrobenzoic acid | Hydrogen Peroxide (H₂O₂) | 5,5'-dithiobis(2-nitrobenzoic acid) | researchgate.net |

| 5-thio-2-nitrobenzoic acid | Peroxynitrite (ONOO⁻) | 5,5'-dithiobis(2-nitrobenzoic acid) and higher oxidation states | nih.gov |

| 5,5'-dithiobis(2-nitrobenzoic acid) | Hypochlorous acid (HOCl) | Corresponding sulfonic acid | nih.gov |

Nucleophilic Substitution Reactions involving Amino and Thiol Groups

Both the amino and thiol groups of this compound are nucleophilic and can participate in various substitution reactions. The reactivity of each group can often be controlled by adjusting the reaction conditions, such as pH.

N-Acylation: The amino group can readily undergo acylation reactions with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding N-acyl derivatives. google.com This reaction is a common method for the protection of amino groups or for the introduction of new functional moieties.

S-Alkylation: The thiol group, particularly in its deprotonated thiolate form, is a strong nucleophile and can react with alkyl halides, such as methyl iodide, to form thioethers (S-alkyl derivatives). monash.eduresearchgate.net This reaction allows for the introduction of various alkyl groups onto the sulfur atom. A patent describes the preparation of amides from alkyl mercapto substituted amino benzoic acids, indicating the feasibility of such modifications. google.com

The selective functionalization of either the amino or the thiol group is a key aspect in the use of this compound as a building block in more complex molecular architectures.

Derivatization via Carboxylic Acid Moiety (e.g., Acyl Chloride Formation)

The carboxylic acid group in this compound is a key site for derivatization, allowing for the formation of esters, amides, and other acid derivatives. A particularly important transformation is its conversion to an acyl chloride, which serves as a highly reactive intermediate for subsequent reactions.

One notable example involves the synthesis of 2-(4′-nitrophenyl)-benzothiazole-6-carbonyl chloride. In this multi-step synthesis, the zinc salt of 4-amino-3-mercaptobenzoic acid is first reacted with p-nitrobenzoyl chloride. This initial step proceeds through the formation of a benzothiazole (B30560) ring, a reaction that will be discussed in more detail in the subsequent section. Following the ring closure, the carboxylic acid functionality is converted to the corresponding acyl chloride by treatment with thionyl chloride (SOCl₂). nih.govnih.gov This transformation is a standard method for activating carboxylic acids, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The general reaction for the formation of an acyl chloride from a carboxylic acid using thionyl chloride can be represented as:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This process is widely employed in organic synthesis due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture. The resulting acyl chloride of the this compound derivative is a valuable precursor for the synthesis of more complex molecules, such as di-benzothiazole-containing compounds. nih.gov

| Reactant | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Zinc salt of 4-amino-3-mercaptobenzoic acid | 1. p-nitrobenzoyl chloride 2. Thionyl chloride (SOCl₂) | 2-(4′-nitrophenyl)-benzothiazole-6-carbonyl chloride | 1. Pyridine (B92270), 80 °C, 1 hour 2. Not specified | Not specified | nih.govnih.gov |

Ring Closure and Heterocyclic Synthesis Utilizing Functional Groups

The proximate amino and mercapto groups of this compound provide a reactive scaffold for the construction of various heterocyclic ring systems, most notably benzothiazoles. The condensation of these two functional groups with a suitable electrophile is a common and efficient strategy for forming the thiazole (B1198619) ring fused to the benzene core.

A pertinent example is the synthesis of a 2-substituted benzothiazole derivative from the zinc salt of 4-amino-3-mercaptobenzoic acid. nih.govnih.gov In this reaction, the zinc salt is condensed with p-nitrobenzoyl chloride in pyridine at 80°C. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by an intramolecular cyclization involving the mercapto group, leading to the formation of the benzothiazole ring. This transformation highlights the utility of this compound as a precursor for highly functionalized benzothiazoles. The resulting product, 2-(4-nitro-phenyl)-benzothiazole-6-carboxylic acid, was obtained in an 83% yield. nih.gov

The synthesis of benzothiazoles is a well-established area of research, and the reactivity of 2-aminothiophenols, which share the key functional groups with this compound, has been extensively studied. These studies provide valuable insights into the potential of this compound in heterocyclic synthesis. For instance, 2-aminothiophenols are known to react with a variety of reagents, including acyl chlorides, aldehydes, and carboxylic acids, to yield benzothiazole derivatives under various reaction conditions. nih.gov The reaction with acyl chlorides, as seen in the example above, is a common method. Similarly, condensation with aldehydes, often in the presence of an oxidizing agent, is another effective route to 2-substituted benzothiazoles.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| Zinc salt of 4-amino-3-mercaptobenzoic acid | p-nitrobenzoyl chloride | 2-(4-nitro-phenyl)-benzothiazole-6-carboxylic acid | Pyridine, 80 °C, 1 hour | 83 | nih.gov |

| 2-aminothiophenol (B119425) | Aromatic acyl chlorides | 2-aromatic substituted benzothiazoles | 1-butylimidazole tetrafluoroborate (B81430) ionic liquid, room temperature | Moderate to excellent | nih.gov |

| Nitro-substituted 2-aminobenzothiole | 4-nitrobenzoylchloride | Nitro-amidino benzothiazoles | Acetic acid, reflux, 4 hours | Not specified | nih.gov |

Coordination Chemistry and Metal Complexation of 3 Amino 4 Mercaptobenzoic Acid

Ligand Design and Coordination Modes

The unique arrangement of the amino, mercapto, and carboxylic acid functionalities on the benzene (B151609) ring of 3-amino-4-mercaptobenzoic acid allows for several distinct modes of coordination to metal centers. The specific coordination is influenced by factors such as the nature of the metal ion (hard, soft, or borderline acid according to Pearson's HSAB theory), the reaction conditions, and the presence of other ancillary ligands.

Carboxylate-Based Coordination to Metal Centers

The carboxylic acid (-COOH) group, upon deprotonation to the carboxylate (-COO⁻), acts as a hard donor, preferentially coordinating to hard metal ions. The carboxylate group offers remarkable versatility in its coordination modes. It can bind to a metal center in a monodentate fashion, through a single oxygen atom. Alternatively, it can act as a bidentate chelating ligand, with both oxygen atoms coordinating to the same metal center to form a stable four-membered ring. Moreover, the carboxylate group can act as a bridging ligand in several ways: syn-syn, syn-anti, and anti-anti, leading to the formation of one-, two-, or three-dimensional coordination polymers. In a lanthanide-based metal-organic framework with the analogous 3-amino-4-hydroxybenzoic acid, the carboxylate group was observed to coordinate in a bidentate manner. nih.gov

Dual-Site Coordination and Chelation Potential

The proximate positioning of the amino, mercapto, and carboxylate groups in this compound provides the potential for chelation, where two or more donor atoms from the same ligand bind to a single metal center, forming a stable ring structure. Given the different electronic properties of the donor groups, this ligand can be considered a hybrid hard-soft donor.

Several chelation modes are conceivable:

S,N-Chelation: The soft thiol and borderline amino groups can coordinate to a single metal ion, forming a five-membered chelate ring. This mode is particularly expected with borderline and soft metal ions.

N,O-Chelation: The borderline amino and hard carboxylate groups can form a six-membered chelate ring. This is a common coordination mode for amino acids and their derivatives. nih.gov

S,O-Chelation: While less common for this specific isomer due to the larger ring size it would form, chelation involving the thiol and carboxylate groups cannot be entirely ruled out under specific geometric constraints.

Furthermore, the ligand can utilize all three donor sites to coordinate to multiple metal centers, acting as a tridentate or even a tetradentate bridging ligand in polynuclear or polymeric structures. In a related system using 3-amino-4-hydroxybenzoic acid, the ligand was found to coordinate to lanthanide ions through the carboxylate group in a bidentate fashion, and through the hydroxyl and amino groups in a monodentate fashion, showcasing its multidentate coordination capability. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent, temperature, and pH can significantly influence the final product's structure and dimensionality.

Complexes with Transition Metals (e.g., Gold, Copper, Palladium, Platinum)

Gold: Gold(I) complexes with related 3-mercaptobenzoic acid have been synthesized, often featuring a linear P-Au-S geometry where the sulfur atom of the ligand coordinates to the gold center. For this compound, similar coordination through the soft thiol group to a soft Au(I) or Au(III) center is highly probable. The synthesis would typically involve reacting a gold precursor, such as a gold(I) phosphine complex or a gold(III) salt, with the ligand.

Copper: A copper complex of this compound supported on magnetic nanoparticles has been reported for catalytic applications. This indicates that copper can readily form complexes with this ligand. Given copper's versatile coordination chemistry, it could potentially coordinate to the thiol, carboxylate, or amino groups, or a combination thereof, depending on the oxidation state of copper and the reaction conditions.

Palladium and Platinum: Palladium(II) and platinum(II) are soft metal ions that are expected to form stable square planar complexes. Coordination is anticipated to occur primarily through the soft thiol group. However, given the prevalence of N,O-chelation in palladium-amino acid complexes, the formation of chelate structures involving the amino and carboxylate groups is also a possibility. nih.gov The synthesis of such complexes would likely involve the reaction of palladium(II) or platinum(II) salts, such as chlorides or acetates, with the ligand in a suitable solvent. nih.govrsc.org

Table of Expected Coordination Geometries

| Metal Ion | Typical Oxidation State | Expected Geometry | Likely Donor Atoms |

| Gold | Au(I), Au(III) | Linear, Square Planar | S |

| Copper | Cu(I), Cu(II) | Linear, Tetrahedral, Square Planar, Octahedral | S, N, O |

| Palladium | Pd(II) | Square Planar | S, N, O |

| Platinum | Pt(II), Pt(IV) | Square Planar, Octahedral | S, N, O |

Spectroscopic and Structural Elucidation of Coordination Compounds

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which functional groups of the ligand are involved in coordination.

The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) indicates deprotonation and coordination of the thiol group.

A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (ν_as(COO⁻) and ν_s(COO⁻)) compared to the free ligand can provide information about the coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging).

Shifts in the N-H stretching and bending vibrations of the amino group can indicate its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution.

The disappearance of the thiol proton signal in ¹H NMR confirms deprotonation.

Shifts in the chemical shifts of the aromatic protons and the carbon atoms of the benzene ring upon coordination can indicate the binding sites.

For platinum complexes, ¹⁹⁵Pt NMR can provide direct information about the coordination sphere of the platinum center. nih.gov

Investigation of Complex Stability and Stoichiometry

The stability and stoichiometry of metal complexes involving this compound are crucial parameters that dictate their potential applications. The determination of stability constants provides a quantitative measure of the strength of the metal-ligand interactions in solution. While specific experimental data for the stability constants of this compound with various metal ions are not extensively documented in readily available literature, the principles of coordination chemistry allow for predictions of its behavior.

The stability of the formed complexes is influenced by several factors, including the nature of the metal ion (such as its charge, size, and electron configuration) and the solution conditions (like pH and solvent). Techniques such as potentiometric titration and spectrophotometry are commonly employed to determine these stability constants. For instance, potentiometric titrations can be used to determine the formation constants of metal complexes with ligands like p-aminobenzoic acid by monitoring changes in pH upon complexation hakon-art.com. Similarly, spectrophotometric methods, such as Job's method of continuous variation, can be utilized to determine the stoichiometry and stability constant of metal-ligand complexes in solution mdpi.comsciepub.commckendree.edu.

Table 1: Common Techniques for Determining Complex Stability and Stoichiometry

| Technique | Information Provided |

| Potentiometric Titration | Stability constants (log K), protonation constants (pKa) |

| Spectrophotometry (UV-Vis) | Stoichiometry (e.g., using Job's method), stability constants |

| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) and entropy (ΔS) of binding, stability constant (K) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, coordination sites, dynamic processes |

Formation of Coordination Polymers and Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. The multifunctional nature of this compound makes it a promising candidate as a linker in the synthesis of such materials. The carboxylate group can act as a bridge between metal centers, while the amino and mercapto groups can provide additional coordination sites or be available for post-synthetic modification.

The synthesis of coordination polymers often involves methods like hydrothermal or solvothermal synthesis, where the components are heated in a sealed vessel to promote crystallization. While specific examples of coordination polymers constructed exclusively from this compound are not prevalent in the reviewed literature, studies on similar ligands provide insight into the potential structures that could be formed. For example, coordination polymers based on aminobenzoic acids and their derivatives have been synthesized and structurally characterized nih.gov. Hydrothermal synthesis has been successfully employed to create coordination polymers with various dimensionalities, from one-dimensional chains to three-dimensional frameworks epa.gov.

Table 2: Potential Coordination Modes of this compound in Coordination Polymers

| Functional Group | Potential Coordination Behavior |

| Carboxylic Acid | Monodentate, bidentate chelation, bidentate bridging |

| Amino Group | Monodentate coordination, hydrogen bonding |

| Mercapto Group | Monodentate coordination, bridging between metal centers |

Applications in Nanomaterials and Surface Science

Self-Assembled Monolayer (SAM) Formation

Self-assembled monolayers (SAMs) are molecular assemblies that form spontaneously on surfaces, creating ordered, single-molecule-thick films. Aromatic thiols, such as 3-Amino-4-mercaptobenzoic acid, are exemplary molecules for SAM formation on noble metal surfaces due to the strong, specific interaction between sulfur and the metal.

The formation of a SAM by this compound on a gold surface, specifically the crystallographically defined Au(111) plane, is primarily driven by the strong affinity of the sulfur atom for gold. The adsorption process involves the chemisorption of the mercapto group (-SH) onto the gold substrate. This interaction is widely understood to proceed via the cleavage of the S-H bond, leading to the formation of a stable gold-thiolate (Au-S) bond. nih.govresearchgate.netresearchgate.net This covalent bond is the anchor that holds the molecule to the surface.

Once anchored to the surface via the thiolate bond, the orientation of the this compound molecule is governed by a balance of forces, including molecule-surface interactions and intermolecular forces between adjacent molecules. aip.org The rigid phenyl ring promotes a generally upright, albeit tilted, orientation relative to the surface normal. acs.orgaip.org

The properties of the resulting SAM are dictated by the exposed terminal functional groups—in this case, the amino (-NH₂) and carboxylic acid (-COOH) groups. The orientation of these groups has a profound impact on the surface characteristics:

Surface Energy and Wettability: The presence of polar amino and carboxyl groups makes the surface hydrophilic. The precise orientation and packing density will determine the contact angle with water. uh.edu

Intermolecular Interactions: The functional groups can participate in intermolecular hydrogen bonding. This interaction is crucial for the stability and ordering of the SAM, influencing the packing density and the tilt angle of the molecules. nih.gov

Surface Charge: The amino and carboxylic acid groups are pH-active. The amino group can be protonated (-NH₃⁺) at low pH, while the carboxylic acid group can be deprotonated (-COO⁻) at high pH. This allows the surface charge of the SAM to be tuned by changing the pH of the surrounding environment.

Studies on similar molecules like 4-mercaptobenzoic acid demonstrate that intermolecular hydrogen bonding between the carboxylic acid groups is a key factor in achieving a well-ordered and densely packed monolayer. nih.gov The presence of the additional amino group in this compound offers further possibilities for directed hydrogen bonding and control over surface properties.

The spontaneous assembly of aromatic thiols on Au(111) results in highly ordered, two-dimensional crystalline structures. The specific lattice arrangement is a function of the molecular structure and preparation conditions. For aromatic thiols that are structurally similar to this compound, several packing arrangements have been identified. acs.org

For instance, detailed studies of 4-mercaptobenzoic acid on Au(111) using techniques like scanning tunneling microscopy have revealed the formation of a (√3×4) lattice. researchgate.netresearchgate.net This arrangement corresponds to a surface coverage (θ) of 0.25, meaning one molecule for every four surface gold atoms. researchgate.netresearchgate.net Other phases, such as a denser c(4×2) superlattice, have also been observed for alkanethiols and can be accessible to aromatic thiols under certain conditions. researchgate.netacs.org The rigidity of the aromatic backbone is a critical factor in the formation of these well-defined structures. acs.org It is anticipated that this compound would form similar ordered lattices, stabilized by both the Au-S bond and the intermolecular hydrogen bonding network.

| Lattice Structure | Typical Surface Coverage (θ) | Key Stabilizing Interactions | Reference Molecule |

|---|---|---|---|

| (√3 × 4) | 0.25 | Au-Thiolate Bonding, Intermolecular Hydrogen Bonding | 4-Mercaptobenzoic Acid |

| (√3 × √3)R30° | 0.33 | Au-Thiolate Bonding, van der Waals Forces | Generic Alkanethiols/Arylthiols |

| c(4 × 2) | 0.33 | Au-Thiolate Bonding, van der Waals Forces | Decanethiol |

Nanoparticle Functionalization and Stabilization

Beyond flat surfaces, this compound is highly effective for modifying the surface of nanoparticles, particularly gold nanoparticles (AuNPs). This surface functionalization is critical for controlling the nanoparticle's behavior in various media.

The synthesis of AuNPs functionalized with this compound typically follows well-established chemical reduction methods. nih.govmdpi.com A common approach is the reduction of a gold salt, such as chloroauric acid (HAuCl₄), in a solution containing the thiol. nih.govijnnonline.net As the gold atoms are reduced and begin to nucleate into nanoparticles, the this compound molecules present in the solution attach to the nascent nanoparticle surface.

The strong Au-S bond formation ensures that the thiol acts as a capping agent, effectively stopping nanoparticle growth at a desired size and preventing aggregation. mdpi.com The result is a stable colloidal suspension of gold nanoparticles, each coated with a monolayer of this compound. A study on the closely related isomer, 4-Amino-3-mercaptobenzoic acid, demonstrated this principle effectively, where the molecule was used to anchor to AuNPs through its thiol group for sensing applications. researchgate.net This process is versatile and allows for the creation of functionalized nanoparticles with controlled size and surface chemistry. nanopartz.com

The functional groups of this compound play a crucial role in defining the properties of the functionalized nanoparticles, particularly their interaction with biological systems. nih.gov

Enhanced Dispersibility: Uncoated metallic nanoparticles tend to aggregate and fall out of solution, especially in aqueous or high-salt biological media. The layer of this compound provides a hydrophilic shell due to the polar amino and carboxyl groups. atomfair.com This shell improves the dispersibility and stability of the nanoparticles in water and physiological buffers. Furthermore, by controlling the pH, these groups can be ionized to create a charged surface, leading to electrostatic repulsion between nanoparticles that further prevents aggregation. rsc.org

Improved Biocompatibility: Biocompatibility is essential for any nanomaterial intended for biomedical use. nih.gov Surface functionalization with molecules that mimic biological building blocks, such as amino acids, can significantly improve biocompatibility. researchgate.net The amino and carboxylic acid groups of this compound make the nanoparticle surface resemble that of an amino acid, which can reduce toxicity and minimize adverse interactions with cells and proteins. ijnnonline.netresearchgate.net This functional coating can help mask the nanoparticle from the immune system, a crucial step for in vivo applications. atomfair.com

| Functional Group | Property Modified | Mechanism of Action | Primary Benefit |

|---|---|---|---|

| Mercapto (-SH) | Surface Attachment | Forms a strong covalent Au-S thiolate bond with the nanoparticle surface. | Stable nanoparticle capping and functionalization. |

| Amino (-NH₂) | Dispersibility & Biocompatibility | Provides hydrophilicity and can be protonated (positively charged) to create electrostatic repulsion. Mimics biological molecules. | Enhanced stability in aqueous media; reduced toxicity. |

| Carboxylic Acid (-COOH) | Dispersibility & Biocompatibility | Provides hydrophilicity and can be deprotonated (negatively charged) to create electrostatic repulsion. Mimics biological molecules. | Enhanced stability in aqueous media; reduced toxicity. |

Ligand Exchange Dynamics on Nanoparticle Surfaces

The dynamic nature of the bond between this compound and nanoparticle surfaces is a critical factor in the functionalization and application of these nanomaterials. Ligand exchange, a process where existing ligands on a nanoparticle surface are replaced by new ligands from the surrounding solution, is a key strategy for modifying nanoparticle properties post-synthesis. The kinetics and thermodynamics of this process are governed by several factors, including the nature of the incoming and outgoing ligands, the solvent environment, and the characteristics of the nanoparticle core.

Kinetics of Ligand Exchange

Studies on the ligand exchange of aromatic thiols on gold nanoparticles have provided valuable insights into the mechanism of this process. The exchange reaction is often found to follow second-order kinetics, consistent with an associative mechanism where the incoming ligand coordinates to the nanoparticle surface before the original ligand is displaced.

The electronic properties of the incoming ligand play a significant role in the rate of exchange. A study investigating the exchange of phenylethanethiolate on gold nanoparticles with a series of para-substituted arylthiols revealed a linear Hammett relationship. This relationship demonstrates that the bimolecular rate constants for the exchange reaction are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.

The rate constants for the exchange with various substituted arylthiols are presented in the table below.

| Incoming Arylthiol (p-X-ArSH) | Substituent (X) | Hammett Constant (σp) | Bimolecular Rate Constant (k) (M⁻¹s⁻¹) |

| 4-Hydroxythiophenol | -OH | -0.37 | 3.8 x 10⁻³ |

| 4-Methylthiophenol | -CH₃ | -0.17 | 5.5 x 10⁻³ |

| Thiophenol | -H | 0.00 | 7.0 x 10⁻³ |

| 4-Bromothiophenol | -Br | 0.23 | 9.5 x 10⁻³ |

| 4-Nitrothiophenol | -NO₂ | 0.78 | 1.4 x 10⁻² |

This table presents data for the ligand exchange of phenylethanethiolate on Au₁₄₀ clusters with various para-substituted arylthiols. The data illustrates the influence of electronic substituent effects on the rate of ligand exchange.

For this compound, the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH) complicates a direct prediction. However, the amino group is generally a stronger activating group. At neutral pH, where the carboxylic acid may be deprotonated to a carboxylate, its electron-withdrawing effect is reduced. Therefore, it is anticipated that the ligand exchange rate for this compound would be influenced by the protonation state of its functional groups, which is dependent on the pH of the medium.

Thermodynamics of Ligand Binding

The thermodynamics of ligand binding to nanoparticle surfaces are crucial for understanding the stability of the functionalized nanoparticles. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of these interactions, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding, as well as the stoichiometry of the interaction.

The binding affinity of a ligand is quantified by its association constant (Ka) or dissociation constant (Kd). A higher Ka (or lower Kd) indicates a stronger binding interaction. The binding affinity of this compound will be dependent on the nanoparticle material, size, and the surrounding medium.

Factors Influencing Ligand Exchange Dynamics

Several factors can influence the dynamics of ligand exchange on nanoparticle surfaces:

Incoming Ligand Concentration: Higher concentrations of the incoming ligand will generally lead to a faster rate of exchange, as predicted by second-order kinetics.

Solvent: The solvent can affect the solubility of the ligands and the stability of the nanoparticle-ligand complex, thereby influencing both the kinetics and thermodynamics of the exchange process.

Temperature: Temperature affects the rate of diffusion and the activation energy of the exchange reaction. It can also influence the thermodynamic parameters of binding.

Nanoparticle Size and Morphology: The curvature of the nanoparticle surface and the presence of different crystal facets can affect the binding energy of the ligands and the accessibility of binding sites.

Analytical Chemistry Applications

Surface-Enhanced Raman Spectroscopy (SERS) Substrates

Surface-Enhanced Raman Spectroscopy is a powerful analytical technique that allows for the detection of trace amounts of analytes by amplifying the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. The selection of a suitable probe molecule to functionalize these surfaces is critical for developing effective SERS sensors.

Development of SERS Sensors Utilizing 3-Amino-4-mercaptobenzoic Acid Modified Surfaces

While extensive research has been conducted on isomers like 4-mercaptobenzoic acid, the specific use of this compound in SERS sensor development is a more specialized area. However, the fundamental principles of SERS substrate design strongly support its potential. SERS sensors are typically developed by immobilizing a reporter molecule onto a plasmonically active metallic substrate, such as gold (Au) or silver (Ag) nanoparticles. The thiol group of this compound provides a robust and spontaneous mechanism for covalent attachment to these noble metal surfaces, forming a stable self-assembled monolayer (SAM).

The presence of both an amino and a carboxyl group on the benzene (B151609) ring offers unique opportunities for sensor design. These functional groups can act as specific recognition sites for target analytes or as pH-sensitive moieties, allowing the SERS signal to be modulated in response to changes in the local chemical environment. For instance, a related compound, 3-amino-5-mercapto-1,2,4-triazole, which also possesses amino and mercapto groups, has been successfully used to create SERS-based pH nanosensors utilizing silver nanoparticles. sigmaaldrich.com This demonstrates the principle that molecules with such functional groups can be effectively employed in SERS sensor construction.

Mechanism of Signal Enhancement and Probe Molecule Functionality

The enhancement of the Raman signal in SERS is attributed to two primary mechanisms: electromagnetic enhancement and chemical enhancement.

Electromagnetic Enhancement: This is the dominant effect and arises from the excitation of localized surface plasmons on the metallic nanostructure by incident light. This creates highly localized and intensified electromagnetic fields at the surface, known as "hot spots." Molecules situated within these hot spots experience a vastly amplified Raman scattering cross-section. The functionalization of nanoparticles with this compound facilitates the precise placement of the molecule within these enhancing fields.

Chemical Enhancement: This mechanism involves a charge-transfer process between the adsorbed molecule (the SERS probe) and the metal substrate. researchgate.net The electronic structure of the probe molecule is crucial. For this compound, the benzene ring, along with the electron-donating amino group and the electron-withdrawing carboxyl group, can participate in resonance with the metal's Fermi level. This interaction can lead to a temporary charge transfer upon excitation, which further enhances the Raman signal of specific vibrational modes. researchgate.net

As a probe molecule, this compound offers multifunctional capabilities. The thiol group acts as a reliable anchor. The aromatic ring provides a strong and characteristic Raman fingerprint. Crucially, the amino and carboxyl groups are sensitive to pH. Changes in pH will alter their protonation states, leading to predictable shifts in the vibrational frequencies of the molecule, which can be monitored by SERS to measure pH. nih.govnih.gov

Detection of Trace Analytes using this compound Based SERS Platforms

SERS platforms are renowned for their ability to detect analytes at extremely low concentrations, often reaching the parts-per-billion level or lower. uh.edu A SERS platform based on this compound could detect trace analytes in several ways.

One approach is "label-free" detection, where the intrinsic SERS spectrum of the target analyte is measured directly as it adsorbs to the modified surface. A more common method is indirect detection, where the SERS signal of the this compound reporter molecule is monitored. In this scheme, the binding of a target analyte to the functionalized surface causes a change in the SERS spectrum of the reporter. This change can be a shift in peak position, a change in peak intensity, or the appearance/disappearance of peaks. For example, the chelation of a metal ion by the amino and carboxyl groups would perturb the electronic structure of the this compound molecule, leading to a quantifiable change in its SERS spectrum. While specific examples for this molecule are not widely documented, the principle is well-established with similar reporter molecules for detecting analytes like glucose and pesticides. researchgate.net

Chemo- and Biosensor Development

Beyond SERS, this compound is a valuable component in the construction of other types of chemo- and biosensors, including colorimetric and electrochemical platforms.

Colorimetric Detection Methods Based on Nanoparticle Aggregation

Colorimetric sensors offer a simple, cost-effective, and often equipment-free method for analyte detection, relying on a change in color that is visible to the naked eye. A prominent application of this compound is in the development of colorimetric sensors based on the controlled aggregation of gold nanoparticles (AuNPs).

A notable example is the creation of a sensor for the pyrethroid pesticide, cyhalothrin (B162358). In this system, AuNPs are functionalized with 4-amino-3-mercaptobenzoic acid (an isomer of this compound). These functionalized AuNPs are stable in solution and exhibit the characteristic ruby-red color of dispersed nanoparticles. The presence of cyhalothrin, which contains trifluoromethyl groups, induces the aggregation of the nanoparticles. This aggregation is driven by the formation of hydrogen bonds between the trifluoromethyl groups of the pesticide and the amine and carboxyl groups on the surface of the functionalized AuNPs. The aggregation of the nanoparticles causes a distinct color change from red to blue, allowing for the visual detection of cyhalothrin. This method proved to be selective for cyhalothrin compared to other pyrethroid pesticides that lack the trifluoromethyl group.

| Component | Function | Mechanism | Observed Result |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Signal Transducer | Exhibit distance-dependent surface plasmon resonance; dispersed NPs are red, aggregated NPs are blue. | Color change of solution |

| This compound | Recognition Element | Anchors to AuNPs via thiol group; provides amine and carboxyl groups for interaction. | Selective binding to analyte |

| Cyhalothrin (Analyte) | Target Molecule | Trifluoromethyl groups form hydrogen bonds with the functionalized AuNPs. | Induces nanoparticle aggregation |

Electrochemical Sensing Platforms Utilizing Modified Electrodes

Electrochemical sensors are highly sensitive and provide quantitative data, making them suitable for a wide range of analytical applications. researchgate.net The modification of electrode surfaces with specific molecules can impart selectivity and enhance sensitivity for a target analyte.

This compound is an ideal candidate for modifying gold electrodes. A self-assembled monolayer (SAM) of the molecule can be readily formed on the gold surface through the strong and stable Au-S bond. nih.gov This process creates a well-defined and functionalized interface for electrochemical sensing. Once the electrode is modified, the amino and carboxyl groups are exposed to the solution and can serve as recognition sites.

For example, these groups can act as a chelating agent for specific heavy metal ions. The binding of a metal ion to the modified surface would alter the electrochemical properties of the interface, which can be detected by techniques such as cyclic voltammetry or electrochemical impedance spectroscopy. researchgate.net This change could manifest as a shift in the redox potential or an increase in the charge-transfer resistance. While specific applications utilizing this compound are still an emerging area of research, the principles have been demonstrated with structurally similar molecules. For instance, electrodes modified with 4-mercaptobenzoic acid have been used to create sensitive electrochemical sensors for the detection of Cu2+ and dopamine. researchgate.netresearchgate.net

Environmental Monitoring and Food Safety Applications

Despite the structural potential of this compound for analytical applications, a comprehensive review of scientific literature reveals a notable absence of specific, detailed research utilizing this compound for environmental monitoring and food safety purposes. Extensive searches of scholarly databases and scientific publications did not yield studies that have developed or applied methods using this compound for the detection of environmental pollutants or food contaminants.

Consequently, there is no available data on research findings, such as detection limits, recovery rates, or specific analytes targeted with this compound. Therefore, data tables detailing such applications cannot be constructed at this time.

While related compounds, such as 4-Mercaptobenzoic acid and 4-Amino-3-mercaptobenzoic acid, have been investigated for their roles in the development of sensors for pesticides and heavy metals, this research does not extend to this compound. For instance, studies have explored the use of 4-Amino-3-mercaptobenzoic acid functionalized gold nanoparticles for the colorimetric detection of the pesticide cyhalothrin. However, these findings are specific to a different isomer and cannot be extrapolated to the analytical applications of this compound.

The lack of published research in these critical areas suggests that the potential of this compound as a sensing molecule for environmental and food safety applications remains largely unexplored. Future research may yet uncover valuable applications for this compound in the development of novel analytical methods for detecting hazardous substances in our environment and food supply.

Catalytic Applications

Design and Synthesis of 3-Amino-4-mercaptobenzoic Acid Derived Catalysts

The design of catalysts based on this compound leverages its ability to act as a multidentate ligand, binding to metal ions to create stable and active catalytic centers.

While the molecular structure of this compound is well-suited for forming soluble metal complexes, specific research detailing the synthesis and application of such homogeneous catalysts was not prominently featured in the surveyed literature. Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often leading to high activity and selectivity. The development of such catalysts with this compound remains an area for potential future exploration.

A significant approach to catalyst design involves immobilizing this compound-metal complexes onto solid supports, creating robust heterogeneous catalysts. A notable example involves a copper complex supported on magnetic nanoparticles.

In one synthesis, a Fe₃O₄-supported this compound copper complex (Fe₃O₄@AMBA-CuI) was prepared. This design anchors the this compound ligand to the surface of iron oxide (Fe₃O₄) nanoparticles, which then coordinates with a copper(I) species. The resulting material combines the catalytic activity of the copper complex with the practical advantages of a heterogeneous support, such as easy separation from the reaction mixture using an external magnet.

Catalytic Activity in Organic Reactions

Catalysts derived from this compound have been investigated for their efficacy in facilitating key organic reactions, particularly in the formation of carbon-sulfur bonds.

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. While palladium-phosphine systems are commonly employed for this reaction, the specific application of catalysts derived from this compound in Suzuki coupling reactions is not detailed in the reviewed scientific literature.

A primary application for catalysts derived from this compound is in the synthesis of organic sulfides, which are important structural motifs in many pharmaceutical and biologically active compounds.

The Fe₃O₄@AMBA-CuI nanocatalyst has demonstrated high efficiency in the preparation of heteroaryl-aryl and di-heteroaryl sulfides. This transformation is achieved through a reaction of heteroaryl halides with aryl or heteroaryl boronic acids, using elemental sulfur (S₈) as the sulfur source under environmentally friendly conditions. This catalytic system has proven effective for a diverse range of heteroaryl substrates, including those containing benzothiazole (B30560), benzoxazole, and benzimidazole (B57391) moieties, consistently producing the desired sulfide (B99878) products in high yields.

Table 1: Catalytic Synthesis of Heteroaryl-Aryl Sulfides using Fe₃O₄@AMBA-CuI

| Entry | Heteroaryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 2-Chlorobenzothiazole | Phenylboronic acid | 2-(Phenylthio)benzothiazole | High |

| 2 | 2-Chlorobenzoxazole | 4-Methylphenylboronic acid | 2-(p-Tolylthio)benzoxazole | High |

| 3 | 2-Bromobenzimidazole | Naphthalene-2-boronic acid | 2-(Naphthalen-2-ylthio)benzimidazole | High |

| 4 | 2-Chlorobenzothiazole | 2-Thienylboronic acid | 2-(Thiophen-2-ylthio)benzothiazole | High |

Note: This table is a representative summary of the catalyst's activity. "High" yield indicates efficient conversion as reported in the source literature.

A critical factor for the practical application of heterogeneous catalysts is their stability and potential for reuse. The magnetic nature of the Fe₃O₄@AMBA-CuI nanocatalyst allows for straightforward recovery and recycling.

Studies have shown that this catalyst can be magnetically separated from the reaction mixture and reused for at least six consecutive cycles without a significant loss in its catalytic activity. Analytical techniques such as Vibrating Sample Magnetometry (VSM) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) have confirmed that the magnetic properties and the stability of the catalyst are well-maintained even after repeated use.

Table 2: Reusability of Fe₃O₄@AMBA-CuI Catalyst

| Cycle | Catalytic Activity (Yield %) |

| 1 | >95% |

| 2 | >95% |

| 3 | >94% |

| 4 | >93% |

| 5 | >92% |

| 6 | >92% |

Note: Data represents the sustained high yield of the target sulfide product over multiple reaction cycles.

Mechanistic Studies of Catalytic Pathways

The catalytic activity of this compound is rooted in the cooperative action of its amino, mercapto, and carboxylic acid functionalities. While detailed mechanistic studies specifically elucidating the catalytic pathways of this particular molecule are not extensively documented, plausible mechanisms can be inferred from research on related compounds possessing similar functional groups. These studies suggest that this compound can participate in catalysis through several potential pathways, including acting as a bifunctional organocatalyst or as a ligand in transition metal catalysis.

The inherent bifunctionality of this compound, with its acidic carboxylic acid and thiol groups and its basic amino group, allows it to act in a concerted manner to activate substrates. In organocatalytic transformations, the amino group can form iminium or enamine intermediates with carbonyl compounds, while the thiol or carboxylic acid can act as a proton shuttle or a hydrogen bond donor to activate electrophiles. nih.govwikipedia.org

In the context of metal-catalyzed reactions, this compound can serve as a versatile ligand, coordinating with a metal center through its sulfur and nitrogen atoms. The electronic properties of the ligand can be modulated by the protonation state of the amino and carboxyl groups, thereby influencing the catalytic activity of the metal complex. The thiol group, in particular, can play a crucial role in metal-ligand cooperation, participating directly in substrate activation and transformation. nih.govacs.org For instance, in palladium-catalyzed cross-coupling reactions, aminothiophenol-derived ligands have been shown to facilitate the catalytic cycle. researchgate.netscience.govnih.gov

Mechanistic investigations of related systems suggest that the catalytic cycle often involves the coordination of the substrate to the metal center, followed by oxidative addition, migratory insertion, and reductive elimination steps. The amino and thiol groups of the this compound ligand can influence the rates of these elementary steps by stabilizing different oxidation states of the metal and by participating in proton transfer processes.

Furthermore, the thiol group can be directly involved in redox catalysis. Thiols are known to undergo reversible oxidation-reduction reactions, which can be harnessed in catalytic cycles for processes such as disulfide formation or the reduction of oxidized species. nih.govresearchgate.netacs.orgacs.org The proximity of the amino group could modulate the redox potential of the thiol and facilitate the catalytic turnover.

The following table outlines the potential roles of the functional groups of this compound in hypothetical catalytic pathways, based on mechanistic studies of analogous compounds.

| Functional Group | Potential Role in Catalysis | Plausible Mechanistic Step |

| Amino Group (-NH₂) | Formation of iminium/enamine intermediates with carbonyls; hydrogen bond donor/acceptor; coordination to metal centers. | Nucleophilic attack on a carbonyl to form a Schiff base, followed by tautomerization to an enamine. |

| Mercapto Group (-SH) | Coordination to metal centers; participation in redox cycles (thiol-disulfide interchange); proton transfer agent. | Oxidative addition of the S-H bond to a metal center; nucleophilic attack on an electrophile. |

| Carboxylic Acid (-COOH) | Proton shuttle; hydrogen bond donor to activate electrophiles; secondary coordination to metal centers. | Deprotonation to act as a general base; hydrogen bonding to a carbonyl oxygen to increase its electrophilicity. |

Detailed research findings on a copper-catalyzed Suzuki coupling reaction using a 2-aminothiophenol (B119425) complex supported on MCM-41 provide insights into a plausible catalytic cycle. nih.gov This suggests that a similar complex with this compound could follow a pathway involving the oxidative addition of an aryl halide to the Cu(I) center, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst. The amino group in such a system can stabilize the copper center and modulate its reactivity.

Supramolecular Assemblies Involving 3 Amino 4 Mercaptobenzoic Acid

Hydrogen Bonding Interactions in Crystal Structures

There are currently no publicly accessible crystallographic studies detailing the hydrogen bonding interactions within the crystal structure of 3-amino-4-mercaptobenzoic acid. The molecule possesses multiple hydrogen bond donors (the amino and carboxylic acid protons) and acceptors (the carboxylic acid carbonyl oxygen, the amino nitrogen, and the sulfur atom), indicating a high likelihood of extensive hydrogen bonding networks. In similar aromatic compounds, it is common to observe the formation of dimers through hydrogen bonding between carboxylic acid groups. Furthermore, the amino and thiol groups can participate in a variety of intermolecular hydrogen bonds, potentially leading to the formation of one-, two-, or three-dimensional networks. However, without experimental data from techniques such as X-ray crystallography, any description of the specific hydrogen bonding patterns remains speculative.

Self-Assembly into Ordered Architectures

The ability of molecules to self-assemble into well-defined, ordered architectures is a cornerstone of supramolecular chemistry and materials science. Given its rigid aromatic core and multiple hydrogen bonding sites, this compound is a candidate for forming such ordered structures. The interplay between hydrogen bonding, π-π stacking of the benzene (B151609) rings, and other potential non-covalent interactions could direct the assembly of this molecule into various morphologies, such as sheets, ribbons, or other complex architectures. Research on other bifunctional aromatic thiols has demonstrated their capacity to form self-assembled monolayers on surfaces, a property of interest in nanotechnology and electronics. However, dedicated studies on the self-assembly of this compound in solution or the solid state have not been reported.

Non-Covalent Interactions Driving Supramolecular Aggregation

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Description | Potential Role in Aggregation |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N, S). | Primary driving force for forming defined structural motifs. |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Contributes to the packing of molecules in the solid state. |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Influence the overall packing efficiency and density. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | May play a role in the relative orientation of molecules. |

The synergistic and competitive nature of these interactions would ultimately determine the final supramolecular architecture. For instance, the formation of strong hydrogen bonds might dictate the primary structure, which is then further stabilized by weaker π-π stacking and van der Waals forces. The specific balance of these interactions is unique to each molecular system and can only be determined through detailed experimental and computational investigation, which is currently lacking for this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific, in-depth DFT studies exclusively focused on 3-Amino-4-mercaptobenzoic acid are not extensively available in the public domain, we can infer its likely electronic characteristics based on DFT principles and studies of analogous compounds.

A DFT analysis of this compound would typically involve optimizing its molecular geometry to find the most stable conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electrophilic and nucleophilic sites. For this compound, the electron-rich regions would likely be centered around the oxygen atoms of the carboxylic group, the nitrogen of the amino group, and the sulfur of the mercapto group, indicating these as potential sites for electrophilic attack or coordination. Conversely, the acidic protons of the carboxylic and mercapto groups, as well as the protons of the amino group, would be identified as electrophilic centers.

Table 1: Predicted Molecular Properties from General DFT Principles

| Property | Predicted Characteristic for this compound |

|---|---|

| Optimized Geometry | Planar aromatic ring with functional groups slightly out-of-plane. |

| HOMO-LUMO Gap | Expected to be indicative of a moderately reactive molecule. |

| Electron Density | High density on O, N, and S atoms. |

| Reactivity Sites | Nucleophilic centers at O, N, S; Electrophilic centers at acidic H atoms. |

Computational Modeling of Surface Adsorption and Self-Assembly

The bifunctional nature of this compound, possessing both a thiol (-SH) and a carboxylic acid (-COOH) group, makes it a prime candidate for forming self-assembled monolayers (SAMs) on various surfaces, particularly metals. The thiol group is well-known for its strong affinity for noble metal surfaces like gold, silver, and copper, forming a stable covalent bond. The carboxylic acid and amino groups can then participate in intermolecular interactions, such as hydrogen bonding, directing the assembly of the monolayer.

Computational modeling, often employing molecular dynamics (MD) simulations and DFT, can predict the adsorption behavior and the resulting structure of these SAMs. While specific modeling studies for this compound are scarce, research on similar molecules like 4-mercaptobenzoic acid provides a framework for understanding this process.

Simulations would likely show that the molecule adsorbs onto a metal surface primarily through the sulfur atom, which deprotonates to form a thiolate. The orientation of the molecule on the surface would be influenced by a balance between the strong sulfur-metal bond and the intermolecular hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules. These interactions would lead to the formation of an ordered, two-dimensional crystalline-like structure. The packing density and tilt angle of the molecules with respect to the surface normal are key parameters that can be predicted through such computational models.

Prediction of Interaction Mechanisms with Metal Ions and Biological Targets

The functional groups of this compound make it an effective chelating agent for various metal ions. The carboxylic acid, amino, and mercapto groups can all act as coordination sites. Computational methods, including DFT and molecular docking, can be employed to predict the preferred binding sites, coordination geometries, and binding affinities for different metal ions.

For instance, DFT calculations could be used to model the complexation of this compound with a metal ion, determining the most stable structure of the resulting metal complex. The calculations would reveal which of the functional groups are involved in the coordination and the nature of the metal-ligand bonds.

In the context of biological targets, molecular docking simulations could predict how this compound might interact with the active site of a protein. These simulations would score different binding poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The amino and carboxylic acid groups are particularly adept at forming hydrogen bonds with amino acid residues in a protein's binding pocket, while the benzene (B151609) ring can engage in hydrophobic or π-stacking interactions. Such predictions are instrumental in the early stages of drug discovery for identifying potential biological activities.

Table 2: Predicted Interaction Mechanisms

| Interacting Species | Predicted Mechanism | Key Functional Groups Involved |

|---|---|---|

| Metal Surfaces (e.g., Au, Ag) | Chemisorption via thiolate bond formation. | Mercapto (-SH) |

| Metal Ions | Chelation through coordinate bonds. | Carboxylic (-COOH), Amino (-NH2), Mercapto (-SH) |

| Biological Targets (Proteins) | Non-covalent interactions (H-bonding, electrostatic, hydrophobic). | Carboxylic (-COOH), Amino (-NH2), Benzene Ring |

Derivatives and Structure Property/activity Relationships

Synthesis and Characterization of Novel Derivatives

The strategic placement of the amino and thiol groups adjacent to each other on the benzene (B151609) ring of 3-Amino-4-mercaptobenzoic acid facilitates the synthesis of fused heterocyclic derivatives, most notably benzothiazoles. The condensation of ortho-aminothiophenols with various reagents is a primary method for creating these structures. nih.govnih.gov

Novel derivatives are typically synthesized through cyclocondensation reactions. For instance, reacting this compound with aldehydes, carboxylic acids, or their derivatives under various catalytic conditions yields 2-substituted benzothiazole-7-carboxylic acids. nih.govmdpi.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Modern synthetic approaches often employ green chemistry principles, such as using recyclable catalysts or solvent-free conditions, to improve sustainability. mdpi.commdpi.com

Key synthetic strategies include:

Catalytic Oxidative Cyclization: Transition metal catalysts, such as RuCl₃ and Pd(OAc)₂, can be used for the intramolecular oxidative coupling of N-arylthioureas (derivable from this compound) to form aminobenzothiazoles. nih.gov In some Ru(III)-catalyzed reactions, electron-withdrawing groups on the reaction partners lead to higher yields. mdpi.com

Condensation with Aldehydes: A common and efficient method involves the reaction with various aldehydes. Catalysts like 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl₄]) have been used to produce 2-substituted benzothiazoles in high yields and short reaction times. mdpi.com

Reaction with Acid Chlorides: The amino group can react with acid chlorides, such as chloroacetyl chloride, to form amide intermediates, which can be further modified and cyclized. researchgate.net

Formation of Benzoxazin-4-ones: Analogous to reactions with anthranilic acid, derivatives of this compound can potentially be cyclized using agents like cyanuric chloride/dimethylformamide or by reacting with acid chlorides to form benzoxazin-4-one structures, which are themselves valuable synthetic intermediates. researchgate.netresearchgate.net

The characterization of these newly synthesized derivatives relies on a suite of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, and mass spectrometry to confirm the molecular weight. researchgate.netresearchgate.net

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Typical Yield | Reference |

|---|---|---|---|---|

| 2-Substituted Benzothiazoles | Condensation with Aldehydes | [bmim][FeCl₄] | 82-94% | mdpi.com |

| 2-Substituted Benzothiazoles | Ru(III)-Catalyzed Oxidative Reaction | RuCl₃ | Up to 91% | nih.gov |

| 2-Substituted Benzothiazoles | Condensation with Carboxylic Acids | Polyphosphoric acid (PPA) | Variable | nih.gov |

| Benzoxazin-4-one Derivatives (Analogous Synthesis) | Cyclization with Acid Chlorides | Pyridine (B92270) | Variable | nih.gov |

| Schiff Base Derivatives | Condensation with Aldehydes | Acetic Acid | Not specified | researchgate.net |

Impact of Positional Isomerism on Chemical Behavior and Applications

Positional isomerism profoundly influences the chemical behavior and potential applications of mercaptobenzoic acids. The relative positions of the amino, mercapto, and carboxylic acid groups in isomers of this compound, as well as comparisons with simpler mercaptobenzoic acids (MBAs), highlight the importance of molecular architecture.

The defining feature of this compound is the ortho-arrangement of the amino and thiol groups. This specific orientation is a prerequisite for the facile formation of fused five-membered thiazole (B1198619) rings through cyclocondensation reactions, making it an ideal precursor for benzothiazoles. nih.govnih.gov An isomer such as 4-Amino-3-mercaptobenzoic acid would also serve as a precursor for benzothiazoles, but the resulting products would have a different substitution pattern on the benzene ring, which could alter their biological activity and physical properties. Isomers where the amino and mercapto groups are in a meta or para relationship would not undergo this type of intramolecular cyclization to form benzothiazoles.

A comparison with the simpler positional isomers of mercaptobenzoic acid (2-MBA, 3-MBA, and 4-MBA) further illustrates the impact of functional group placement:

Reactivity and Steric Hindrance: In the synthesis of gold nanoclusters (Au₂₅(MBA)₁₈), an isomeric effect is observed. The use of 2-mercaptobenzoic acid (o-MBA) leads to strong steric hindrance at the surface of the gold core, which can prevent the formation of larger nanoclusters. acs.org This steric effect also influences the gas-phase stability of the clusters. acs.org

Intermolecular Interactions: The position of the functional groups dictates the nature of non-covalent interactions. Experimental and theoretical analyses show that 2-mercaptobenzoic acid can form an intramolecular S···O chalcogen bond, which in turn strengthens the S—H⋯S hydrogen bonds in its crystal structure. This intramolecular interaction is absent in 3-mercaptobenzoic acid, resulting in weaker S—H⋯S bonds. researchgate.net 4-Mercaptobenzoic acid exhibits a different interaction pattern altogether, known as a type I S⋯S interaction. researchgate.net

Applications: The unique properties stemming from isomerism lead to different applications. While this compound is primarily a precursor for heterocyclic compounds, 4-mercaptobenzoic acid is widely used in the preparation of self-assembled monolayers on surfaces and as a pH-sensitive reporter molecule in surface-enhanced Raman spectroscopy (SERS). guidechem.comnih.gov The properties of copper nanoclusters, including their fluorescence, are also dependent on which MBA isomer is used in their preparation. rsc.org

| Compound | Key Structural Feature | Resulting Chemical Behavior | Primary Application Area | Reference |

|---|---|---|---|---|

| This compound | Ortho-amino and mercapto groups | Facile intramolecular cyclization | Precursor for benzothiazole (B30560) synthesis | nih.gov |

| 3-Mercaptobenzoic Acid (3-MBA) | Meta-mercapto and carboxyl groups | Lacks intramolecular S···O bond; forms weaker S—H⋯S bonds compared to 2-MBA | Ligand for nanocluster synthesis | acs.orgresearchgate.net |